3-Ethenyl-6-fluoro-2-methylbenzonitrile
Description
3-Ethenyl-6-fluoro-2-methylbenzonitrile (C₁₀H₇FN₂) is a substituted benzonitrile derivative characterized by an ethenyl group at position 3, a fluorine atom at position 6, and a methyl group at position 2 on the aromatic benzene ring. This compound’s structural features, including the electron-withdrawing nitrile group and fluorine substituent, contribute to its unique physicochemical properties, such as enhanced stability and reactivity in organic syntheses.
Properties
CAS No. |
1255207-48-7 |
|---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-ethenyl-6-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-3-8-4-5-10(11)9(6-12)7(8)2/h3-5H,1H2,2H3 |
InChI Key |
HQQPQWYLUKZGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Ethenyl-6-fluoro-2-methylbenzonitrile, a comparative analysis with structurally analogous compounds is presented below.
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Key Observations
Substituent Effects on Reactivity: The ethenyl group in this compound offers a site for further functionalization (e.g., hydrogenation or epoxidation), similar to how methoxy groups in ’s benzothiazole derivatives enable selective modifications . Fluorine atoms (as in 2-Fluoro-6-(4-methylphenoxy)benzonitrile ) enhance metabolic stability and lipophilicity, critical for bioactive molecules. This property is shared with 6-fluoro-substituted compounds in the target molecule.
Steric and Electronic Differences :
- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and steric bulk, reducing reactivity compared to the simpler methyl group in this compound.
- Ester vs. Nitrile Groups : Ethyl esters (e.g., ) are more hydrolytically stable than nitriles but less reactive in nucleophilic substitutions, highlighting trade-offs in synthetic utility.
Applications in Drug Discovery :
- Benzonitrile derivatives with chloro and trifluoromethyl substituents ( ) are prevalent in kinase inhibitors, suggesting that this compound’s ethenyl group could be leveraged for targeted covalent binding in medicinal chemistry.
Research Findings and Limitations
- Synthetic Challenges : The ethenyl group in this compound may pose challenges in regioselective synthesis, as seen in analogous methoxy-substituted compounds requiring palladium-catalyzed coupling (inferred from ).
- Thermal Stability: Fluorine and nitrile groups collectively enhance thermal stability, as demonstrated in 2-Fluoro-6-(4-methylphenoxy)benzonitrile’s use in high-temperature agrochemical formulations .
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
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